molecular formula C9H12FNO B2606435 1-(2-Aminopropoxy)-2-fluorobenzene CAS No. 167087-55-0

1-(2-Aminopropoxy)-2-fluorobenzene

Cat. No.: B2606435
CAS No.: 167087-55-0
M. Wt: 169.199
InChI Key: KJLQFTPKHZGQIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines. For instance, a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines can provide β-amino alcohols in high yields with excellent regioselectivity . Another study reported catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of 1-(2-Aminopropoxy)-2-fluorobenzene is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Chemical reactions involving similar compounds often involve the Suzuki–Miyaura-coupling . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, the solubility of amino acids and peptides in aqueous 2-propanol systems was determined using a gravimetric method . The anti-solvent 2-propanol caused a decrease in the solubilities of the amino acids and peptides upon increasing its mass fraction .

Scientific Research Applications

Organometallic Chemistry with Partially Fluorinated Benzenes

Fluorobenzenes like 1-(2-Aminopropoxy)-2-fluorobenzene have been recognized for their applications in organometallic chemistry and transition-metal-based catalysis. The fluorine substituents in these compounds reduce their ability to donate π-electron density, making them weakly binding to metal centers. This characteristic allows them to serve as non-coordinating solvents or readily displaced ligands in various organometallic reactions and catalytic processes. The reactions include C-H and C-F bond activation, opening up avenues for contemporary organic synthesis (Pike, Crimmin & Chaplin, 2017).

Synthesis and Structural Chemistry

Amination Reactions Under Microwave Irradiation

The reaction of 4-fluoro-1-acyl-benzene with N-substituted ethanolamine under microwave irradiation to synthesize a series of 4-[N-alkylN-(2-hydroxylethyl)]amino-1-acylbenzene products is a notable application. This process is characterized by convenience and reduced reaction time, indicating the potential of fluorobenzene derivatives in synthetic chemistry (Tao Xiao-chun, 2008).

Biochemical Applications

Biochemical and Biomedical Research

Fluorobenzene derivatives are involved in the synthesis of biologically active compounds and materials. For instance, they play roles in the creation of compounds with antibacterial, antifungal, and anticancer properties. Their biochemical interactions, like DNA cleavage activities and the ability to inhibit cell proliferation, are of significant interest in fields like medicinal chemistry and pharmacology (Binici et al., 2021).

Material Science and Environmental Applications

Fluorinated Porous Organic Polymers

The synthesis of fluorinated porous organic polymers via direct C-H arylation polycondensation is a noteworthy application. These polymers demonstrate high porosities and surface areas, making them suitable for adsorbing small gas molecules and harmful aromatic molecules in environmental applications (Liu et al., 2013).

Hydrodefluorination and Hydrogenation

The hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions is a significant study in environmental chemistry. It's a step towards understanding the degradation mechanisms of fluorinated compounds in the environment, crucial for managing their environmental impact (Baumgartner & McNeill, 2012).

Mechanism of Action

The mechanism of action for similar compounds often involves binding to specific domains of target molecules. For instance, aminocaproic acid binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin .

Properties

IUPAC Name

1-(2-fluorophenoxy)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLQFTPKHZGQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167087-55-0
Record name 1-(2-aminopropoxy)-2-fluorobenzene
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